SR18662 vs. ML264: Direct In Vivo Efficacy Comparison in Colorectal Cancer Xenograft Models
In a direct head-to-head comparison using the same DLD-1 colorectal cancer xenograft model, SR18662 treatment produced a significant dose-dependent inhibition of xenograft growth that exceeded the effect of ML264 at equivalent doses [1]. This study was conducted by the same research group that originally developed ML264, ensuring methodological consistency across the comparison [1].
| Evidence Dimension | In vivo xenograft tumor growth inhibition |
|---|---|
| Target Compound Data | ML264: Significant tumor growth inhibition at 10 mg/kg twice daily and 25 mg/kg twice daily |
| Comparator Or Baseline | SR18662: Significantly greater inhibition than ML264 at equivalent doses (5, 10, 25 mg/kg IP) |
| Quantified Difference | SR18662 treatment effect exceeded ML264 at equivalent doses (P < 0.05) |
| Conditions | 7-week-old male NuJ/Foxn1nu mice with DLD-1 human colorectal cell xenografts; 10-day treatment duration; IP administration |
Why This Matters
SR18662 represents a second-generation optimized analog with superior in vivo efficacy, making it preferable for therapeutic development studies where maximum tumor suppression is required.
- [1] Kim J, Wang C, de Sabando AR, et al. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo. Mol Cancer Ther. 2019 Nov;18(11):1973-1984. doi: 10.1158/1535-7163.MCT-18-1366. PMID: 31358661. View Source
